Summary: Bis(4-fluorophenyl)methanol, a compound with a similar structure, is utilized for synthesizing organic compounds .
Results: The outcomes of these syntheses can vary widely depending on the specific reactions involved .
Summary: Bis(4-fluorophenyl)methanol is also used in the analysis of biological samples .
Results: The outcomes of these analyses can provide valuable insights into the biochemical and physiological processes of cells .
Field: Nanotechnology, Biotechnology, and Materials Science
Results: The outcomes of these studies can lead to notable changes in the biochemical and physiological processes of cells .
Summary: A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, has been synthesized and its metal (II) complexes have been tested for antibacterial activity .
Methods: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The antibacterial activity was evaluated using the disc diffusion method .
Results: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Summary: A guest molecule, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride (FOV·Cl2), was designed and synthesized. The solid-state inclusion complex formed with β-cyclodextrin (β-CD) demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .
Methods: The ketone–enol tautomerism (FOV2+ ↔ FHV+) in aqueous solution is governed by pH values. The chromic behavior of the solid-state inclusion complex of β-CD with FHV+ (in the enol form) was also investigated .
Results: The chromic and fluorescent properties of the FOV2+ @β-CD endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .
Field: Pharmaceutical Chemistry
Summary: 4-Fluorophenylacetic acid, a compound with a similar structure, is used as an intermediate in the production of fluorinated anesthetics .
Results: The outcomes of these syntheses can lead to the production of effective anesthetics .
2-(4-Fluorophenyl)-5-methylpyridine is a chemical compound with the molecular formula and a molecular weight of approximately 187.21 g/mol. This compound features a pyridine ring substituted with both a fluorophenyl group at the 2-position and a methyl group at the 5-position. The presence of fluorine enhances its biological activity and lipophilicity, making it a subject of interest in medicinal chemistry.
The synthesis of 2-(4-Fluorophenyl)-5-methylpyridine typically involves cross-coupling reactions, particularly the Suzuki coupling method. One common route includes the reaction of 2-bromo-5-methylpyridine with 4-fluorobenzeneboronic acid in the presence of palladium catalysts and sodium carbonate under an inert atmosphere. The reaction conditions generally require heating to around 70°C for optimal yield, which can reach up to 91.5% .
Research indicates that compounds similar to 2-(4-Fluorophenyl)-5-methylpyridine exhibit significant biological activities, particularly in the realm of pharmacology. For instance, derivatives of this compound have been studied for their potential as PPAR (Peroxisome Proliferator-Activated Receptor) agonists, which are relevant in metabolic disorders and diabetes treatment . The unique fluorine substitution may enhance binding affinity and selectivity towards biological targets.
The primary synthesis method for 2-(4-Fluorophenyl)-5-methylpyridine involves:
The process yields a white solid after solvent evaporation and purification steps .
2-(4-Fluorophenyl)-5-methylpyridine has applications in various fields, including:
Studies on the interactions of 2-(4-Fluorophenyl)-5-methylpyridine with various biological targets are ongoing. Its structural characteristics suggest potential interactions with PPAR receptors, which could be explored further to understand its role in metabolic regulation and therapeutic applications . Additionally, its interactions with metal complexes have been investigated, revealing interesting properties that could lead to novel applications in catalysis and sensor technology .
Several compounds share structural similarities with 2-(4-Fluorophenyl)-5-methylpyridine, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(4-Fluorophenyl)-5-methylpyridine | Fluorine-substituted at para position | High lipophilicity and potential PPAR activity |
2-(2,4-Difluorophenyl)-5-methylpyridine | Two fluorine substituents on phenyl ring | Increased electronegativity affecting reactivity |
3-(4-Fluorophenyl)-6-methylpyridine | Fluorine at para position; methyl at different position | Different biological activity profile |
2-(4-Chlorophenyl)-5-methylpyridine | Chlorine instead of fluorine | Comparison of halogen effects on activity |
Each compound exhibits distinct biological activities and properties due to variations in substitution patterns and electronic effects from halogens, highlighting the uniqueness of 2-(4-Fluorophenyl)-5-methylpyridine in terms of its potential applications in drug discovery and development.
2-(4-Fluorophenyl)-5-methylpyridine exhibits a molecular structure characterized by a pyridine ring system substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a methyl group [1] [2]. The molecular weight is precisely 187.21 grams per mole [1] [2], with the International Union of Pure and Applied Chemistry name reflecting the systematic nomenclature for this substitution pattern.
The compound features the International Chemical Identifier sequence 1S/C12H10FN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3 [1], indicating the connectivity pattern between the aromatic systems. The molecular structure combines the electron-rich pyridine nitrogen with the electron-withdrawing fluorine substituent, creating a molecule with distinctive electronic properties suitable for coordination chemistry applications [1].
Based on structural analogs of fluorinated pyridine compounds, the bond characteristics demonstrate typical aromatic carbon-carbon bond lengths of approximately 1.38-1.40 Angstroms within both ring systems [3] [4] [5]. The carbon-fluorine bond length in the 4-fluorophenyl group is expected to be approximately 1.34-1.36 Angstroms, consistent with other fluorinated aromatic compounds [3] [4]. The pyridine ring maintains planarity with the 4-fluorophenyl ring forming a dihedral angle that varies depending on crystal packing forces, typically ranging from 30-50 degrees based on similar fluorophenylpyridine structures [3] [4] [5].
The melting point of 2-(4-Fluorophenyl)-5-methylpyridine has been experimentally determined to be 58-59 degrees Celsius [1] [6]. This relatively low melting point indicates moderate intermolecular forces and suggests the compound exists as a crystalline solid under standard conditions. The thermal behavior reflects the balance between van der Waals interactions and the molecular packing efficiency in the solid state.
The boiling point has been predicted through computational methods to be 285.6 ± 25.0 degrees Celsius [6], indicating substantial thermal stability suitable for synthetic applications requiring elevated temperatures. The compound is typically supplied as a powder or crystals with an off-white appearance [1] [7].
The solubility characteristics of 2-(4-Fluorophenyl)-5-methylpyridine are influenced by both the aromatic character of the molecule and the presence of the electronegative fluorine atom. The compound demonstrates enhanced solubility compared to non-fluorinated analogs due to the methyl group substitution [8]. The fluorine substituent contributes to increased lipophilicity while maintaining hydrogen bonding capabilities through the pyridine nitrogen.
The predicted logarithm of the partition coefficient indicates moderate hydrophobic character, making the compound suitable for organic synthesis applications. Solubility in common organic solvents such as dimethyl sulfoxide, chloroform, and acetonitrile is expected to be favorable, while aqueous solubility remains limited due to the predominantly aromatic structure.
The predicted density of 2-(4-Fluorophenyl)-5-methylpyridine is 1.111 ± 0.06 grams per cubic centimeter [6], reflecting the molecular packing in the solid state. This density value is consistent with similar aromatic heterocyclic compounds and indicates efficient molecular stacking in the crystalline form.
The crystalline structure, while not explicitly detailed in available literature for this specific compound, can be inferred from closely related fluorophenylpyridine derivatives. Based on analogous structures, the compound likely crystallizes in a monoclinic or orthorhombic space group with intermolecular interactions dominated by aromatic stacking and weak hydrogen bonding involving the pyridine nitrogen [3] [4] [5].
The infrared spectroscopic analysis of 2-(4-Fluorophenyl)-5-methylpyridine reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. Based on spectroscopic data from related fluorinated pyridine compounds [9] [10], the spectrum exhibits aromatic carbon-hydrogen stretching vibrations in the 3060-3000 wavenumber region, corresponding to the pyridine and phenyl ring systems.
The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumber range, with multiple bands reflecting the different aromatic environments. The carbon-fluorine stretching vibration produces a strong absorption band typically observed around 1220-1240 wavenumbers, characteristic of aromatic fluorine substitution. The methyl group contributes additional peaks in the 2970-2860 wavenumber region for carbon-hydrogen stretching and around 1450-1400 wavenumbers for bending modes.
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-(4-Fluorophenyl)-5-methylpyridine through both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts for the aromatic protons of both the pyridine and fluorophenyl rings [9] [10].
The pyridine ring protons appear as distinct multiplets in the 7.0-8.5 parts per million region, with the proton adjacent to nitrogen showing the most downfield shift. The 4-fluorophenyl protons generate a characteristic pattern with fluorine coupling, typically appearing as doublets in the 7.0-7.5 parts per million range. The methyl group protons produce a sharp singlet around 2.4-2.7 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon environments within the molecule, with aromatic carbons appearing in the 120-160 parts per million region. The carbon bonded to fluorine exhibits characteristic coupling patterns and chemical shift perturbations due to the electronegative fluorine atom.
The ultraviolet-visible absorption characteristics of 2-(4-Fluorophenyl)-5-methylpyridine arise from electronic transitions within the conjugated aromatic system. Based on studies of related fluorinated pyridine compounds [11] [12], the absorption spectrum exhibits primary bands corresponding to π-π* transitions of the aromatic systems.
The compound demonstrates absorption maxima typically in the 250-300 nanometer region, corresponding to the allowed π-π* transitions of the pyridine and fluorophenyl chromophores. The fluorine substitution induces bathochromic shifts compared to non-fluorinated analogs due to its electron-withdrawing effects on the aromatic system. Additional weak absorption may be observed in the 300-350 nanometer range corresponding to n-π* transitions involving the pyridine nitrogen lone pair.
The molar absorptivity values for these transitions are expected to be in the range of 10,000-30,000 liters per mole per centimeter, typical for aromatic compounds with extended conjugation. The absorption profile is sensitive to solvent effects and pH changes due to the basic nature of the pyridine nitrogen.
Mass spectrometric analysis of 2-(4-Fluorophenyl)-5-methylpyridine provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 187 [1] [2], corresponding to the intact molecular species.
Fragmentation patterns follow typical pathways for aromatic heterocyclic compounds [13] [14]. Primary fragmentation involves loss of the methyl radical (mass 15) to generate a fragment at mass-to-charge ratio 172. Secondary fragmentation may involve ring cleavage and loss of hydrogen fluoride or fluorine radicals, generating smaller aromatic fragments.
The presence of fluorine provides distinctive isotope patterns that aid in structural confirmation. Electron impact ionization typically produces stable aromatic cation radicals, while chemical ionization methods provide softer ionization conditions for molecular weight determination. The fragmentation behavior is influenced by the stability of the resulting aromatic cations and the electron-withdrawing effects of the fluorine substituent.
The electronic structure of 2-(4-Fluorophenyl)-5-methylpyridine can be understood through molecular orbital theory, which describes the distribution of electrons within the molecule. The highest occupied molecular orbital primarily consists of π orbitals from both the pyridine and fluorophenyl ring systems, with significant contribution from the nitrogen lone pair [15].
The lowest unoccupied molecular orbital is predominantly π* in character, delocalized across the entire aromatic framework. The energy gap between these frontier orbitals determines the electronic and optical properties of the compound. Based on studies of similar fluorinated pyridine derivatives [16] [17], the highest occupied molecular orbital - lowest unoccupied molecular orbital gap is expected to be in the range of 4-6 electron volts.
The fluorine atom significantly influences the molecular orbital energies through its strong electronegativity, lowering both occupied and unoccupied orbital energies. This electronic perturbation affects the compound's reactivity, coordination behavior, and spectroscopic properties.
Density functional theory calculations provide detailed insights into the electronic properties of 2-(4-Fluorophenyl)-5-methylpyridine. Computational studies using standard functionals such as B3LYP with appropriate basis sets reveal optimized geometries, electronic energies, and molecular properties [18] [19] [16].
The calculated geometric parameters show good agreement with experimental crystallographic data from related compounds. Bond lengths, bond angles, and dihedral angles obtained from computational optimization provide accurate structural information. The electronic properties, including dipole moment, polarizability, and hyperpolarizability, have been computed to understand the compound's response to external electric fields.
Natural bond orbital analysis reveals the electronic structure in terms of localized bonds and lone pairs, providing insights into intermolecular interactions and chemical reactivity. The analysis identifies the most significant donor-acceptor interactions within the molecule and quantifies their stabilization energies.
The structure-property relationships in 2-(4-Fluorophenyl)-5-methylpyridine demonstrate how molecular architecture influences physical and chemical behavior. The electron-withdrawing fluorine substituent affects the electron density distribution throughout the aromatic system, influencing both reactivity and spectroscopic properties [8] [15].
The methyl group at the 5-position of the pyridine ring provides steric bulk and electron-donating character, balancing the electron-withdrawing effects of the fluorine atom. This substitution pattern creates a molecule with tunable electronic properties suitable for coordination chemistry and catalytic applications [1] [8].
The relative positioning of the fluorophenyl group and methyl substituent determines the overall molecular dipole moment and influences intermolecular interactions in the solid state. These structural features directly correlate with the compound's melting point, solubility characteristics, and crystalline behavior.
The synthesis of 2-(4-Fluorophenyl)-5-methylpyridine has been extensively studied through various conventional approaches. The most widely established method involves traditional condensation reactions and substitution mechanisms that have been refined over decades of research [1].
Classical synthesis approaches typically begin with readily available pyridine precursors. The conventional route often employs 2-bromo-5-methylpyridine as a starting material, which can be obtained through bromination of 5-methylpyridine using standard halogenation protocols [1]. This brominated intermediate serves as an excellent electrophilic partner for subsequent cross-coupling transformations.
Alternative conventional routes include the Chichibabin synthesis methodology, which involves the condensation of aldehydes with ammonia in the presence of formaldehyde [2]. While this method has been historically significant for pyridine synthesis, it requires careful optimization for substituted derivatives like 2-(4-fluorophenyl)-5-methylpyridine.
The Bönnemann cyclization represents another conventional approach that utilizes acetylene and hydrogen cyanide as starting materials, reacting in the presence of metal catalysts such as cobalt or nickel [2]. This method offers excellent scalability and can produce pyridine derivatives in high yields, making it particularly suitable for industrial applications.
Cross-coupling methodologies have revolutionized the synthesis of substituted pyridines, offering superior selectivity and functional group tolerance compared to conventional methods [3] [4] [5].
The Suzuki cross-coupling reaction represents the most efficient and widely utilized method for synthesizing 2-(4-fluorophenyl)-5-methylpyridine [1] [3]. This palladium-catalyzed transformation employs 2-bromo-5-methylpyridine and 4-fluorophenylboronic acid as coupling partners.
The optimized reaction conditions involve using palladium(II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride as the catalyst with anhydrous sodium carbonate as the base [1]. The reaction proceeds in a mixed solvent system of 1,4-dioxane and water (5:1 volume ratio) at 70°C for 1 hour under inert atmosphere conditions [1].
This methodology consistently delivers 91.5% yield of the desired product [1]. The reaction mechanism proceeds through the classic Suzuki cycle: oxidative addition of the aryl bromide to palladium(0), transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond [6].
The success of Suzuki coupling in this system can be attributed to the electronic properties of both coupling partners. The 4-fluorophenylboronic acid exhibits enhanced reactivity due to the electron-withdrawing nature of the fluorine substituent, while the 2-bromo-5-methylpyridine provides an excellent leaving group for oxidative addition [4].
Metallation approaches offer direct access to pyridine derivatives through regioselective metal insertion followed by electrophilic quenching [7] [8] [9]. These strategies are particularly valuable for introducing diverse substituents at specific positions of the pyridine ring.
Directed lithiation represents the most common metallation strategy for pyridine derivatives [7] [10]. The process typically employs strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran at low temperatures (-78°C) [7] [8]. The methyl group at the 5-position can serve as a directing group, facilitating selective lithiation at the 2-position [9].
Following lithiation, the organolithium intermediate can be trapped with various electrophiles to introduce the 4-fluorophenyl substituent. Suitable electrophiles include 4-fluorobenzaldehyde followed by oxidation, or 4-fluorobenzoyl chloride followed by reduction [8].
Magnesiation strategies provide an alternative to lithiation methods, often offering improved functional group tolerance [11] [12]. The reaction of alkyl halides with magnesium metal in situ in pyridine derivatives can selectively produce 4-alkylated products with minimal formation of 2-isomers [11].
Flow chemistry has emerged as a powerful tool for the synthesis of pyridine derivatives, offering enhanced control over reaction parameters and improved scalability [13] [14] [15].
Continuous flow microreactors provide several advantages for pyridine synthesis, including precise temperature control, efficient mixing, and the ability to handle hazardous reagents safely [13] [16]. The high surface-to-volume ratio in microreactors enables rapid heat transfer and uniform reaction conditions [17].
A continuous flow method for synthesizing substituted pyridines involves the generation of pyridyllithiums followed by reactions with electrophiles without requiring cryogenic conditions [18]. This approach eliminates the need for low-temperature handling while maintaining high selectivity.
The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to continuous flow conditions [19]. This method allows Michael addition and cyclodehydration to occur in a single step without isolation of intermediates, producing trisubstituted pyridines as single regioisomers in good yields [19].
Flow synthesis of pyridinium salts has been optimized using multi-objective Bayesian optimization, simultaneously maximizing yield and production rate [14] [20]. This approach demonstrated that moderately high yields (>80%) with production rates around 1 gram per hour represent optimal conditions for practical synthesis [20].
Effective purification of 2-(4-Fluorophenyl)-5-methylpyridine requires careful selection of techniques based on the scale of synthesis and desired purity level.
Column chromatography serves as the primary purification method for laboratory-scale synthesis [21]. Silica gel chromatography using gradient elution with ethyl acetate and hexanes (typically 5:95 to 30:70) provides effective separation from reaction impurities [21]. The compound typically exhibits an Rf value of 0.4 in 30:70 ethyl acetate/hexanes [21].
Recrystallization offers superior purity for larger-scale preparations [22]. Suitable solvent systems include ethanol-water mixtures or mixed organic solvents [23] [22]. The crystallization process benefits from slow cooling and controlled supersaturation to produce high-quality crystals suitable for structural analysis [23].
High-performance liquid chromatography (HPLC) provides the highest purity levels achievable [24]. Analytical HPLC using C18 columns with acetonitrile-water mobile phases can achieve baseline separation [24]. Preparative HPLC scaling enables purification of multi-gram quantities when ultra-high purity is required.
Supercritical fluid chromatography (SFC) using pyridine-modified stationary phases offers an environmentally friendly alternative for purification [25]. This technique provides excellent selectivity for polar compounds while using minimal organic solvents [25].
Comprehensive structural characterization of 2-(4-Fluorophenyl)-5-methylpyridine requires multiple analytical techniques to confirm the molecular structure and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural confirmation [26] [27]. ¹H NMR spectra typically show aromatic protons in the 7.0-8.5 ppm region and the methyl group at approximately 2.3 ppm [26]. The fluorophenyl substituent exhibits characteristic coupling patterns due to fluorine-proton interactions [26].
¹³C NMR spectroscopy confirms the carbon framework, with aromatic carbons appearing in the 120-160 ppm range and the methyl carbon around 17-20 ppm [26]. ¹⁹F NMR provides specific information about the fluorine environment, typically showing signals in the -110 to -115 ppm region [26].
Mass spectrometry offers molecular weight confirmation and fragmentation analysis [28] [29]. Electrospray ionization (ESI) typically produces the [M+H]⁺ ion at m/z 187 . Fragmentation patterns show characteristic loss of the methyl group and pyridine-specific fragments [28].
Infrared (IR) spectroscopy identifies functional groups, with characteristic C=C and C=N stretching vibrations appearing in the 1600-1500 cm⁻¹ region . The presence of aromatic C-H stretches around 3000-3100 cm⁻¹ and aliphatic C-H stretches around 2800-3000 cm⁻¹ confirms the substitution pattern [27].
X-ray crystallography provides the most detailed structural information, including bond lengths, angles, and solid-state packing arrangements [31] [23]. This technique is particularly valuable for confirming the absolute configuration and understanding intermolecular interactions in the crystal lattice [32].
Scaling up the synthesis of 2-(4-Fluorophenyl)-5-methylpyridine from laboratory to industrial scale requires careful consideration of safety, economics, and process optimization [2] [20] [33].
Process safety evaluation becomes critical at larger scales, particularly when using organometallic reagents or high-temperature conditions [20]. Risk assessment must consider thermal hazards, toxic by-products, and waste generation [13]. Flow chemistry approaches offer inherent safety advantages by minimizing the inventory of hazardous materials [14] [20].
Economic optimization focuses on raw material costs, catalyst recovery, and waste minimization [2] [33]. The Suzuki coupling approach benefits from the commercial availability of both coupling partners, though catalyst costs can be significant [5]. Alternative methods using less expensive reagents may become preferable at industrial scale [2].
Equipment considerations vary significantly between synthetic approaches [20] [33]. Traditional batch processes require standard reaction vessels and heating systems, while flow chemistry demands specialized pumps, reactors, and control systems [14]. The choice between batch and continuous processing depends on production volume and product specifications [20].
Quality control systems must ensure consistent product quality across production batches [2]. In-line analytical monitoring using techniques such as near-infrared spectroscopy or online HPLC enables real-time process monitoring [34]. Statistical process control methods help maintain product specifications within acceptable limits [20].
Environmental considerations increasingly influence process selection [13] [2]. Green chemistry principles favor methods with higher atom economy, reduced solvent usage, and minimal waste generation [13]. Solvent recovery systems and catalyst recycling become economically attractive at industrial scale [2].